molecular formula C36H39N3O6 B590241 Dehydro lercanidipine CAS No. 887769-34-8

Dehydro lercanidipine

Cat. No.: B590241
CAS No.: 887769-34-8
M. Wt: 609.723
InChI Key: JIWNIVBUTXSUBK-UHFFFAOYSA-N
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Description

Dehydro Lercanidipine is the main metabolite of Lercanidipine , an antihypertensive drug . It is a dihydropyridine calcium channel blocker .


Molecular Structure Analysis

The molecular formula of this compound is C36 H39 N3 O6 . Its molecular weight is 609.71 .

Scientific Research Applications

Vasodilation and Antihypertensive Effect

Dehydro lercanidipine, a highly lipophilic dihydropyridine calcium antagonist, is known for its vasodilation effect by blocking calcium ions through L-type calcium channels. Its properties contribute to a slower onset and longer duration of action compared to other calcium antagonists. Clinical studies have confirmed its efficacy in reducing blood pressure in patients with mild to moderate hypertension, demonstrating a significant response rate and a long duration of action without affecting the heart rate. Comparative trials have shown lercanidipine's effectiveness to be at least as good as other commonly used antihypertensive agents, such as atenolol, candesartan cilexetil, and amlodipine, among others. It is particularly beneficial in elderly patients, those with isolated systolic hypertension, and patients with severe hypertension either as monotherapy or in combination with other drugs. Unpublished data indicate its safety in patients with type 2 diabetes mellitus, without adverse effects on glucose homeostasis (McClellan & Jarvis, 2000).

Pleiotropic Effects and Perioperative Therapy

Lercanidipine exhibits pleiotropic effects, including renal protection that slows down the development of chronic renal failure. It is effective in treating patients with arterial hypertension, chronic renal failure, diabetic and non-diabetic nephropathy, and can be used in a range of conditions like bronchial asthma, chronic obstructive pulmonary disease, and peripheral artery diseases. Its therapeutic use extends to improving lipid metabolism and glucose tolerance, suggesting a role beyond mere blood pressure reduction. The drug is seen as a viable option for perioperative therapy in arterial hypertension due to its antihypertensive efficacy and tolerability (Melnik, Afonicheva, & Beloborodova, 2016).

Organoprotective Properties

Lercanidipine's organoprotective properties are a highlight of its therapeutic profile. It promotes nephroprotection, reduces left ventricular hypertrophy, and improves the elastic properties of blood vessels. These benefits are pivotal for patients with chronic conditions, where the drug's vasoselectivity and long duration of action play a crucial role in managing hypertension with minimal sympathetic activation, ensuring high patient adherence to treatment (Minushkina & Iosava, 2012).

Fixed-dose Combination for Hypertension

The combination of lercanidipine with enalapril in a fixed-dose formulation enhances blood pressure-lowering effects compared to monotherapy with either drug. This combination is particularly effective for patients not responding to monotherapy and is associated with a low incidence of side effects, improving patient compliance and potentially reducing hypertension-related costs. It underscores the synergy between lercanidipine's vasodilatory action and enalapril's renin-angiotensin system inhibition (Menne & Haller, 2008).

Mechanism of Action

Target of Action

Dehydro lercanidipine, like its parent compound lercanidipine, is a third-generation dihydropyridine (DHP) blocker of calcium channels . Its primary targets are the L-type and T-type calcium channels in cardiac and vascular smooth muscle cells . These channels play a crucial role in regulating the influx of calcium ions, which is essential for the contractile processes of the myocardial smooth muscle cells .

Biochemical Pathways

The inhibition of calcium influx by this compound affects several biochemical pathways. It has been shown to reduce tissue inflammation and tubulointerstitial fibrosis, contributing to a decrease in proteinuria . Moreover, it exhibited antioxidative effects and increased expression of molecules responsible for repairing damaged tissues . It also decreased cell proliferation, preventing thickening of the vascular lumen .

Pharmacokinetics

Lercanidipine, the parent compound, is known to have a bioavailability of approximately 10% due to the first-pass effect . It is also highly protein-bound (>98%) and primarily metabolized by the CYP3A4 enzyme . The elimination half-life of lercanidipine is between 8-10 hours, and it is excreted in urine (50%) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly impact the solubility of the drug, which in turn can affect its bioavailability . Furthermore, the presence of other drugs can also influence the action of this compound. For example, co-administration of lercanidipine with simvastatin resulted in a significant increase in the bioavailability of simvastatin .

Safety and Hazards

The safety data sheet for Dehydro Lercanidipine indicates that it is harmful if swallowed .

Future Directions

Research on Lercanidipine has shown its potential nephroprotective properties . Further studies on Lercanidipine and its potential in hypertensive patients with coexisting chronic kidney disease are required . Another study suggests that the development of nanocrystals by antisolvent precipitation procedure using methanol as solvent, water as antisolvent, and low amounts of PVP K30 as stabilizer is a very promising and effective method to increase the dissolution rate of Lercanidipine .

Biochemical Analysis

Biochemical Properties

Dehydro Lercanidipine interacts with various biomolecules in the body. It is known to inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This interaction with calcium ions plays a crucial role in its function as a calcium channel blocker .

Cellular Effects

This compound has significant effects on various types of cells, particularly myocardial and vascular smooth muscle cells . By inhibiting the influx of extracellular calcium, it influences cell function by causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This could be achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .

Temporal Effects in Laboratory Settings

Studies on Lercanidipine, the parent compound, suggest that most edema cases occur in the first 6 months of treatment .

Dosage Effects in Animal Models

Studies on Lercanidipine have shown its effectiveness in reducing tissue inflammation in animal models .

Metabolic Pathways

As a metabolite of Lercanidipine, it is likely involved in similar pathways, including those involving calcium ion transport .

Transport and Distribution

Given its lipophilic nature , it is likely to be distributed widely in the body.

Subcellular Localization

As a calcium channel blocker, it likely localizes to areas where calcium channels are present, such as the plasma membrane of cells .

Properties

IUPAC Name

3-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30H,20-21,23H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWNIVBUTXSUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887769-34-8
Record name Lercandipine Hydrochloride Impurity D
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